molecular formula C20H25FN4O2 B15113364 3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15113364
M. Wt: 372.4 g/mol
InChI Key: FVGQAJVUKIEDBI-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that combines a pyridazine ring with a pyrrolidine moiety and a fluoro-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis. The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of solvents, catalysts, and purification methods is crucial in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with molecular targets such as enzymes and receptors. The pyridazine ring can form hydrogen bonds and π-π interactions with amino acid residues, while the pyrrolidine moiety enhances binding affinity through hydrophobic interactions. The fluoro-substituted pyridine ring can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(5-chloro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(5-bromo-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Uniqueness

Compared to its analogs, 3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone

InChI

InChI=1S/C20H25FN4O2/c1-13-15(21)5-6-16(22-13)19(26)25-10-9-14(11-25)12-27-18-8-7-17(23-24-18)20(2,3)4/h5-8,14H,9-12H2,1-4H3

InChI Key

FVGQAJVUKIEDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C)F

Origin of Product

United States

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